N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Description
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a triazolopyrimidine derivative characterized by a pyrrolidin-1-yl substituent at position 7 and a 2,2-dimethoxyethylamine group at position 3. Triazolopyrimidines are heterocyclic compounds known for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents . The dimethoxyethyl moiety may enhance solubility compared to lipophilic substituents, while the pyrrolidine ring could influence target binding via conformational rigidity or hydrogen bonding .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2/c1-20-8(21-2)7-13-12-14-10-9(16-18-17-10)11(15-12)19-5-3-4-6-19/h8H,3-7H2,1-2H3,(H2,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLYDUIKGBCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC2=NNN=C2C(=N1)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Formation of the pyrimidine ring: This step often involves the condensation of appropriate precursors such as amidines or guanidines with a suitable carbonyl compound.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Attachment of the dimethoxyethyl group: This step may involve alkylation reactions using dimethoxyethyl halides.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves multi-step reactions that typically include the formation of the triazole ring followed by functionalization at the pyrimidine position. Characterization techniques such as NMR (Nuclear Magnetic Resonance), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Neurological Disorders
Research indicates that derivatives of triazolo-pyrimidines exhibit NMDA receptor modulation properties. This suggests potential applications in treating neurological conditions such as Alzheimer's disease and schizophrenia due to their ability to influence excitatory neurotransmission pathways .
Anticancer Activity
Studies have shown that triazolo-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. This makes compounds like this compound promising candidates in anticancer drug development .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural features of triazolo-pyrimidines contribute to their ability to disrupt microbial cell functions .
Case Study 1: NMDA Receptor Modulation
A study published in Pharmaceuticals explored a series of triazolo-pyrimidine derivatives and their effects on NMDA receptor activity. It was found that specific substitutions at the pyrimidine position enhanced receptor affinity and selectivity, suggesting a pathway for developing targeted therapies for neurodegenerative diseases .
Case Study 2: Anticancer Activity
In a comparative study on various triazolo-pyrimidine derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction mechanisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Table 2: Physicochemical and Pharmacokinetic Properties
Key Research Findings
Role of Substituent Polarity : The dimethoxyethyl group in the target compound reduces LogP compared to vipadenant’s furan and benzyl derivatives, suggesting better aqueous solubility for CNS penetration .
Metabolic Stability : Vipadenant’s furan substituent leads to rapid metabolic cleavage, whereas the target compound’s pyrrolidine and dimethoxyethyl groups may slow hepatic degradation .
Synthetic Feasibility : Propylthio and pyridinylmethyl derivatives (e.g., Compound 6) are synthesized in high yields (74–89%) via nucleophilic substitution, indicating scalable routes for triazolopyrimidines .
Therapeutic Potential: Myeloperoxidase inhibitors like the 7-(benzyloxy) derivative highlight the scaffold’s applicability in inflammatory diseases, while ticagrelor exemplifies cardiovascular utility .
Biological Activity
N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS Number: 1351602-87-3) is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₇O₂ |
| Molecular Weight | 293.33 g/mol |
| CAS Number | 1351602-87-3 |
The biological activity of this compound primarily involves its interaction with various protein kinases. Research indicates that compounds with similar structures can act as inhibitors of kinases involved in cancer progression and cell signaling pathways. The specific interactions and inhibitory effects of this compound on target kinases remain to be fully elucidated.
In Vitro Studies
In vitro studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assay : A study evaluating the cytotoxic effects of related compounds found that certain pyrimidine derivatives showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) were notably low for some derivatives, indicating potent anti-cancer properties .
Case Studies
- Case Study on Kinase Inhibition : A recent investigation into the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their inhibitory potency against NEK kinases (NIMA-related kinases), which are implicated in various cancers. The study highlighted the importance of the pyrrolidine moiety in enhancing biological activity .
- Clinical Relevance : Another study focused on the development of site-specific inhibitors targeting NEK6, NEK7, and NEK9 proteins. The findings suggested that compounds similar to this compound could be vital in designing new therapeutic agents for breast and cervical cancers .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specifically for this compound is limited, related compounds have shown favorable profiles regarding absorption and metabolic stability. Future research should focus on elucidating the pharmacokinetics and safety profile through both in vitro and in vivo studies.
Q & A
Q. What are the key steps for synthesizing N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by functionalization. Key steps include:
- Ring Formation : Cyclocondensation of precursors (e.g., amidines or thioureas) under reflux conditions in polar solvents like ethanol or DMF.
- Substitution Reactions : Introducing the pyrrolidin-1-yl and dimethoxyethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Optimization : Reaction parameters (temperature: 80–120°C, pH 7–9) and catalysts (e.g., Pd/C for cross-coupling) are adjusted to maximize yield. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns on the triazolo-pyrimidine core (e.g., pyrrolidine N-H signals at δ 2.5–3.5 ppm) and dimethoxyethyl groups (OCH3 at δ 3.2–3.4 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 405.1824 for C17H25N7O2).
- FT-IR : Identifies NH/amine stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry .
Q. How does the compound’s solubility and stability influence experimental design in biological assays?
- Methodological Answer :
- Solubility : Tested in DMSO (primary stock) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Poor aqueous solubility may require co-solvents (e.g., PEG-400) or nanoformulation.
- Stability : Assessed via HPLC under physiological conditions (37°C, pH 7.4). Degradation products (e.g., hydrolyzed dimethoxyethyl groups) are monitored over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Reproducibility Checks : Standardize solvent purity (HPLC-grade) and storage conditions (desiccated, -20°C).
- Polymorph Screening : Use differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms.
- Stress Testing : Expose the compound to UV light, humidity, or oxidative agents to isolate degradation pathways .
Q. What strategies optimize the compound’s binding affinity to kinase targets while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing pyrrolidine with piperidine) and assess IC50 shifts using kinase profiling panels.
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., Aurora kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol.
- Selectivity Screening : Cross-test against non-target kinases (e.g., CDK2, EGFR) to identify structural motifs causing off-target binding .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism hotspots (e.g., dimethoxyethyl O-demethylation).
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Bioisosteric Replacement : Substitute labile groups (e.g., methoxy → trifluoromethyl) to block metabolic pathways while retaining activity .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Studies : Measure Ki values using Lineweaver-Burk plots (varying ATP/substrate concentrations).
- Cellular Assays : Monitor downstream biomarkers (e.g., phospho-histone H3 for Aurora B inhibition) via Western blot.
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., hydrogen bonds with hinge regions) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethanol, 100°C, 12h | 65 | 90 |
| Pyrrolidine Substitution | Pd(OAc)2, K2CO3, DMF, 120°C | 78 | 92 |
| Dimethoxyethyl Addition | NaH, THF, 0°C → RT | 82 | 95 |
Q. Table 2: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (24h at 25°C) |
|---|---|---|
| DMSO | 50 | >98% |
| PBS (pH 7.4) | 0.2 | 85% |
| PEG-400 | 25 | 90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
